molecular formula C8H7BO6 B1386727 5-Boronoisophthalic acid CAS No. 881302-73-4

5-Boronoisophthalic acid

Cat. No.: B1386727
CAS No.: 881302-73-4
M. Wt: 209.95 g/mol
InChI Key: LCDXMCXNZRXUDH-UHFFFAOYSA-N
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Description

5-Boronoisophthalic acid: is an organic compound with the molecular formula C8H7BO6 . It is a derivative of isophthalic acid, where a boronic acid group is attached to the benzene ring. This compound is known for its unique chemical properties and has found applications in various fields, including materials science and medicinal chemistry .

Mechanism of Action

Target of Action

5-Boronoisophthalic acid, also known as 3,5-Dicarboxyphenylboronic acid , is a boronic acid derivative that primarily targets lanthanide ions . These ions play a crucial role in various biochemical processes, including signal transduction and enzyme function.

Mode of Action

The compound interacts with its targets through a special nucleophilic reaction . The boronic acid group in this compound forms a bond with the lanthanide ions, resulting in the formation of a lanthanide metal-organic framework (MOF) . This interaction leads to significant changes in the optical properties of the lanthanide ions .

Biochemical Pathways

The interaction of this compound with lanthanide ions affects the optical pathways . The formation of the lanthanide MOF results in multi-emission at different wavelengths when excited at 256 nm . This change in emission properties can be leveraged in various applications, such as fluorescence sensing .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and is soluble in organic solvents such as methanol, ethanol, and acetic acid . Its stability in air and potential decomposition under high temperature or high humidity conditions suggest that these factors may influence its bioavailability .

Result of Action

The primary result of the action of this compound is the formation of a lanthanide MOF with tunable optical properties . This MOF exhibits multi-emission at different wavelengths, which can be used for fluorescence sensing . The fluorescence of the MOF can be selectively and significantly reduced in the presence of certain compounds, enabling its use in highly sensitive and selective detection .

Action Environment

The action of this compound is influenced by environmental factors. It is stable in air but may decompose under high temperature or high humidity conditions . Therefore, these environmental factors can influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

5-Boronoisophthalic acid plays a crucial role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It acts as a ligand, binding to metal ions such as europium, terbium, and dysprosium to form stable complexes. These interactions are primarily governed by the coordination of the boronic acid group with the metal ions, leading to the formation of nanoribbons and hybrid gels . The compound’s ability to form stable complexes with metal ions makes it valuable in the development of fluorescent probes and sensors for detecting various biomolecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been used in the development of fluorescent probes for detecting specific biomolecules within cells. The compound’s interaction with metal ions can lead to changes in fluorescence properties, which can be used to monitor cellular events in real-time . Additionally, the compound’s ability to form stable complexes with metal ions can affect cellular metabolism by altering the availability of essential metal ions for enzymatic reactions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with metal ions and the subsequent formation of stable complexes. The boronic acid group in the compound coordinates with metal ions, leading to the formation of nanoribbons and hybrid gels. These complexes exhibit unique fluorescence properties due to the antenna effect, where the boronic acid group absorbs UV light and transfers the energy to the metal ions, resulting in fluorescence emission . This mechanism is crucial for the compound’s application in the development of fluorescent probes and sensors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under normal laboratory conditions, but it may degrade under high temperature or high humidity environments . Long-term studies have shown that the compound’s fluorescence properties can be maintained over extended periods, making it suitable for long-term monitoring of cellular events. The stability of the compound in different experimental conditions should be carefully evaluated to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not exhibit significant toxic effects. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions . Studies have shown that the compound’s effects on cellular metabolism and gene expression can be dose-dependent, with higher doses leading to more pronounced changes. It is essential to determine the optimal dosage for specific applications to minimize potential adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of boronic acid derivatives. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The boronic acid group in the compound can undergo oxidation and reduction reactions, which can affect its stability and reactivity. Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes through specific transporters, and it can bind to proteins within the cell, affecting its localization and accumulation . The distribution of the compound within different cellular compartments can influence its activity and function, making it essential to understand these processes for effective application in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, the boronic acid group can interact with specific proteins or organelles, leading to its accumulation in certain areas of the cell. Understanding the subcellular localization of this compound is crucial for optimizing its use in targeted biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for preparing 5-Boronoisophthalic acid involves the condensation of isophthalic acid with boric acid. This reaction typically occurs in an organic solvent such as methanol or ethanol, under reflux conditions.

    Hydrothermal Synthesis: Another method involves the hydrothermal reaction of isophthalic acid with boric acid in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound often utilizes large-scale condensation reactions, where the reactants are mixed in large reactors and heated under controlled conditions. The product is then isolated and purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Boronoisophthalic acid is used as a building block in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. These materials have applications in gas storage, catalysis, and sensing .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and therapeutic agents. The boronic acid group can interact with biological molecules, making it useful in drug design .

Industry: The compound is used in the development of advanced materials, including luminescent gels and sensors. These materials have applications in environmental monitoring and industrial processes .

Comparison with Similar Compounds

Uniqueness: 5-Boronoisophthalic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and binding properties. This makes it particularly useful in the synthesis of MOFs and as a versatile building block in organic synthesis .

Properties

IUPAC Name

5-boronobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,14-15H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDXMCXNZRXUDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)C(=O)O)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656890
Record name 5-Boronobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881302-73-4
Record name 5-Boronobenzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DICARBOXYPHENYLBORONIC ACID
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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